molecular formula C12H12F2O3 B13594739 4-(3,4-Difluorophenyl)oxane-4-carboxylic acid CAS No. 1035262-12-4

4-(3,4-Difluorophenyl)oxane-4-carboxylic acid

Cat. No.: B13594739
CAS No.: 1035262-12-4
M. Wt: 242.22 g/mol
InChI Key: RUSOUAOZFJTCNJ-UHFFFAOYSA-N
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Description

4-(3,4-Difluorophenyl)oxane-4-carboxylic acid is a chemical compound with the molecular formula C12H12F2O3 and a molecular weight of 242.22 g/mol . This compound is characterized by the presence of a difluorophenyl group attached to an oxane ring, which is further substituted with a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Difluorophenyl)oxane-4-carboxylic acid typically involves the reaction of 3,4-difluorophenylboronic acid with an appropriate oxane derivative under Suzuki-Miyaura cross-coupling conditions . The reaction is usually carried out in the presence of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This may involve continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Difluorophenyl)oxane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Formation of carboxylate salts or esters.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of nitro or sulfonic acid derivatives.

Scientific Research Applications

4-(3,4-Difluorophenyl)oxane-4-carboxylic acid is utilized in various fields of scientific research:

    Chemistry: As a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Employed in the synthesis of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-(3,4-Difluorophenyl)oxane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity and selectivity towards these targets, while the oxane ring and carboxylic acid group contribute to the overall stability and solubility of the compound. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-Difluorophenyl)oxane-4-carboxylic acid is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This difluorination can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable tool in various research applications.

Properties

CAS No.

1035262-12-4

Molecular Formula

C12H12F2O3

Molecular Weight

242.22 g/mol

IUPAC Name

4-(3,4-difluorophenyl)oxane-4-carboxylic acid

InChI

InChI=1S/C12H12F2O3/c13-9-2-1-8(7-10(9)14)12(11(15)16)3-5-17-6-4-12/h1-2,7H,3-6H2,(H,15,16)

InChI Key

RUSOUAOZFJTCNJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(C2=CC(=C(C=C2)F)F)C(=O)O

Origin of Product

United States

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